
(Z)-3-cyclopentyl-5-((5-phenylfuran-2-yl)methylene)-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thioxothiazolidinone ring, possibly through a condensation reaction. The furan ring and phenyl group might be introduced through a substitution or addition reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups. The presence of the furan ring, a heterocyclic aromatic ring, could contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the furan ring and the thioxothiazolidinone ring. The furan ring is aromatic and may undergo electrophilic aromatic substitution reactions. The thioxothiazolidinone ring might be susceptible to hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic furan ring could contribute to its stability, while the thioxothiazolidinone ring might make it more polar .Scientific Research Applications
Microwave-Assisted Synthesis and GSK-3 Inhibition
A study by Kamila & Biehl (2012) explored the microwave-assisted synthesis of novel bis(2-thioxothiazolidin-4-one) derivatives, aiming at potential inhibitors for Glycogen Synthase Kinase-3 (GSK-3), a protein kinase involved in energy metabolism and neuronal cell development. This research underscores the importance of thioxothiazolidinones in developing new therapeutic agents targeting kinase-related diseases (Kamila & Biehl, 2012).
Anticancer Activity
Madhusudhanrao & Manikala (2020) synthesized a series of (E)-5-((1-Phenyl-1H-1,2,3-triazol-4-yl)methylene)-2-thioxothiazolidin-4-one analogues, which were screened for their in vitro anticancer activity. The study illustrates the potential of thioxothiazolidin-4-one derivatives as anticancer agents, offering insights into the structural features conducive to antitumor activity (Madhusudhanrao & Manikala, 2020).
Anti-Inflammatory and Anticancer Effects
Chandrappa et al. (2010) investigated the anticancer and antiangiogenic effects of novel thioxothiazolidin-4-one derivatives in vivo, using a mouse model. Their findings suggest that these derivatives can significantly inhibit tumor growth and angiogenesis, highlighting their potential as anticancer therapies (Chandrappa et al., 2010).
Supramolecular Structures
Delgado et al. (2005) examined the supramolecular structures of four (Z)-5-arylmethylene-2-thioxothiazolidin-4-ones. Their study provides insights into the hydrogen-bonded dimers, chains of rings, and sheets formed by these compounds, which are crucial for understanding the chemical behavior and potential applications of thioxothiazolidinones in materials science (Delgado et al., 2005).
Crystal Structure Analysis
Khelloul et al. (2016) characterized the crystal structure of a thiazolidin-4-one derivative, providing detailed insights into its molecular geometry and intramolecular interactions. This type of analysis is vital for the rational design of compounds with desired biological activities (Khelloul et al., 2016).
Safety and Hazards
properties
IUPAC Name |
(5Z)-3-cyclopentyl-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2S2/c21-18-17(24-19(23)20(18)14-8-4-5-9-14)12-15-10-11-16(22-15)13-6-2-1-3-7-13/h1-3,6-7,10-12,14H,4-5,8-9H2/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCYGAJCNJLBEB-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=CC=CC=C4)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-(furan-2-ylmethylene)-8-phenethyl-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2580163.png)
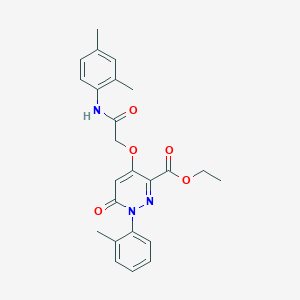
![N-[3-(2-oxopyrrolidin-1-yl)propyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2580166.png)
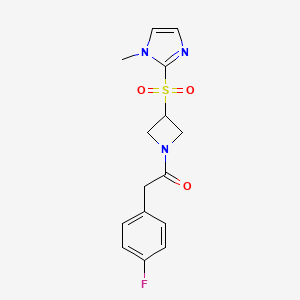
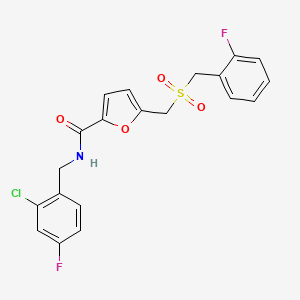
![4-[butyl(methyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2580173.png)
![N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2580174.png)


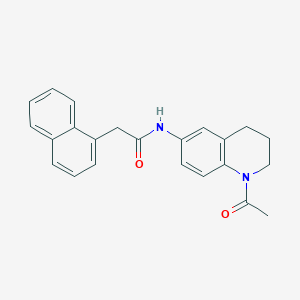
![1-(2,3-dimethylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2580180.png)
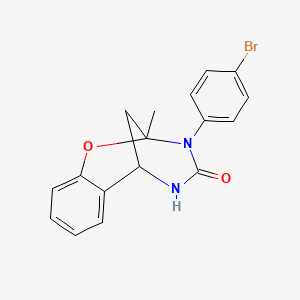
![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2580184.png)
![2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2580185.png)